3-Fluoro-4-methoxyphenylacetonitrile
Overview
Description
3-Fluoro-4-methoxyphenylacetonitrile is a compound that is part of a class of organic molecules that contain both a fluorine atom and a methoxy group attached to a phenyl ring, with an additional acetonitrile group. This structure is indicative of a molecule that could be involved in various chemical reactions and possess certain biological activities due to the presence of the fluorine atom, which is often included in medicinal chemistry to modulate the properties of bioactive compounds .
Synthesis Analysis
The synthesis of related fluorinated compounds has been reported using environmentally friendly or 'green' protocols. For instance, a fluorinated α-aminonitrile compound was synthesized and characterized through elemental, spectral, and X-ray crystallographic analyses . Similarly, a compound with a fluorine atom and a methoxy group was synthesized by reacting (4-methoxyphenyl)acetonitrile with 2-chloro-6-fluorobenzaldehyde in the presence of a mild base, followed by recrystallization to achieve the desired purity . Another related compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, was synthesized using the Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using X-ray crystallography. For example, the crystal structure of a related compound was determined to crystallize in the orthorhombic space group and was solved by direct methods . Another study reported the crystal structure of a compound synthesized from (4-methoxyphenyl)acetonitrile, providing details on the olefinic bond geometry and structural conformation .
Chemical Reactions Analysis
Fluorinated acetonitriles are capable of undergoing a variety of organic transformations. They can participate in C-C bond formation reactions and can be deprotonated at the α-carbon for further alkylation . Schiff bases, which are known for their antimicrobial activity, have been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material, demonstrating the reactivity of such compounds in forming bioactive heterocycles .
Physical and Chemical Properties Analysis
The physical properties, such as melting points, are determined after synthesis and purification. For instance, a related compound had a melting point of 102°C . The chemical properties, including reactivity, are often studied using theoretical calculations and molecular docking studies. Theoretical calculations using methods like DFT-B3LYP/6-311++G(d,p) can provide insights into vibrational and NMR spectra, while molecular docking can suggest how these molecules might interact with biological targets such as enzymes .
Scientific Research Applications
Synthesis of Novel Compounds
- Synthesis of Schiff Bases : 3-Fluoro-4-methoxyphenylacetonitrile is utilized in the synthesis of novel Schiff bases, demonstrating significant antimicrobial activity. These bases are synthesized using a multi-step reaction involving 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, and other reagents. The antimicrobial properties of these compounds make them relevant in pharmaceutical research (Puthran et al., 2019).
Molecular Structure Studies
- X-ray Crystal Structure and Molecular Docking : The compound is involved in the synthesis of biologically active molecules studied through X-ray crystal structure analysis and molecular docking. These studies contribute to the development of inhibitors for diseases like hepatitis B, showcasing the compound's potential in drug discovery (Ivashchenko et al., 2019).
Development of Imaging Agents
- Synthesis of Imaging Agents : It's instrumental in the synthesis of imaging agents like 9-(4-[18F]-fluoro-3-hydroxymethylbutyl)guanine, used in positron emission tomography (PET) for viral infection and gene therapy imaging. The compound's role in creating such agents highlights its importance in medical diagnostics (Alauddin & Conti, 1998).
Analytical Applications
- Analytical Method Development : It is used in developing methods for the quantitative estimation of biological compounds, such as homovanillic acid in urine. This application is crucial in clinical chemistry for diagnosing and monitoring various conditions (Kahane & Vestergaard, 1971).
properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMGCZEFVKTAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193404 | |
Record name | 3-Fluoro-4-methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxyphenylacetonitrile | |
CAS RN |
404-90-0 | |
Record name | 3-Fluoro-4-methoxyphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-4-methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-methoxyphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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